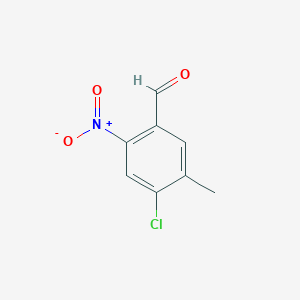

4-Chloro-5-methyl-2-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6ClNO3/c1-5-2-6(4-11)8(10(12)13)3-7(5)9/h2-4H,1H3 |

InChI Key |

CDSJCQBDCMSWLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 5 Methyl 2 Nitrobenzaldehyde and Its Structural Analogs

Regioselective Introduction of Substituents

Achieving the desired substitution pattern on a benzene (B151609) ring is fundamental to the synthesis of complex aromatic compounds. The directing effects of the substituents already present on the ring govern the position of subsequent additions, making a carefully planned synthetic sequence crucial for success.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, widely used for introducing nitro (–NO₂) and halogen (–Cl, –Br) groups. The primary challenge lies in controlling the regioselectivity, as the incoming electrophile's position is directed by the electronic properties of the existing substituents.

The synthesis of 4-Chloro-5-methyl-2-nitrobenzaldehyde involves navigating the directing effects of a chloro group (ortho-, para-directing, deactivating), a methyl group (ortho-, para-directing, activating), and a formyl group (meta-directing, deactivating). For instance, the nitration of p-chlorotoluene yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, demonstrating the competing influences of the chloro and methyl groups vedantu.com.

The nitrating agent is typically the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids nih.govlibretexts.orgcerritos.edu. The conditions of the nitration reaction—such as temperature, acid concentration, and reaction time—can be modified to influence the isomer distribution frontiersin.org. For example, studies on the nitration of benzaldehyde have shown that the proportion of the 2-nitro isomer can be increased by using reagents like acetic acid derivatives . Aqueous solutions of sodium dodecylsulfate with dilute nitric acid have also been explored as a mild medium for achieving high regioselectivity in nitration reactions at room temperature rsc.org.

The table below summarizes the regiochemical outcomes of nitrating substituted toluenes, illustrating the directing effects of different substituents.

| Starting Material | Nitration Product(s) | Key Observations |

| Toluene | Ortho-nitrotoluene, Para-nitrotoluene | The activating methyl group directs the nitro group to the ortho and para positions cerritos.edu. |

| p-Chlorotoluene | 4-chloro-2-nitrotoluene (66%), 4-chloro-3-nitrotoluene (34%) | The activating methyl group has a stronger directing effect than the deactivating chloro group, favoring substitution at the ortho position relative to the methyl group vedantu.com. |

| 2-Nitrotoluene | 2,4-dinitrotoluene, 2,6-dinitrotoluene | The existing nitro group is a meta-director, while the methyl group is an ortho-, para-director, leading to substitution at positions 4 and 6. |

This table illustrates the directing effects of substituents on the regioselectivity of nitration.

The introduction of formyl (–CHO) and methyl (–CH₃) groups onto an aromatic ring requires specific synthetic strategies. Formylation is the process of adding a formyl group, a key step in producing benzaldehyde derivatives wikipedia.org.

Several named reactions are employed for aromatic formylation, a type of electrophilic aromatic substitution that works best on electron-rich substrates wikipedia.orgtcichemicals.com. Common methods include:

Gattermann-Koch Reaction : Uses carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate benzene and its derivatives wikipedia.orggoogle.com.

Vilsmeier-Haack Reaction : Employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride, to formylate electron-rich aromatic rings tcichemicals.com.

Duff Reaction : Uses hexamethylenetetramine to formylate highly activated rings like phenols wikipedia.orgtcichemicals.com.

Rieche Formylation : Utilizes dichloromethyl methyl ether and is suitable for sterically hindered positions tcichemicals.com.

The choice of method depends on the substituents already present on the aromatic ring. For deactivated rings, more aggressive conditions may be necessary wikipedia.org.

Methylation is commonly achieved through Friedel-Crafts alkylation. However, this reaction is prone to issues like polysubstitution and carbocation rearrangements. More targeted approaches may involve the use of organometallic reagents.

The following table outlines common formylation reactions and their characteristics.

| Reaction Name | Formylating Agent | Substrate Scope |

| Gattermann-Koch | Carbon Monoxide, HCl, AlCl₃/CuCl | Benzene, alkylbenzenes wikipedia.orggoogle.com |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., anilines, phenols) tcichemicals.com |

| Duff Reaction | Hexamethylenetetramine | Phenols, indoles wikipedia.orgtcichemicals.com |

| Reimer-Tiemann | Chloroform, base | Phenols wikipedia.org |

This interactive table summarizes key aromatic formylation methods.

Multi-Component Reaction Pathways and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste nih.govtcichemicals.com. These one-pot syntheses streamline complex molecular construction by minimizing purification steps and reaction time nih.govcaltech.edu.

A growing focus in chemical synthesis is the development of environmentally benign or "green" methodologies. This includes the use of non-toxic solvents (like water), recyclable catalysts, and catalyst-free systems to reduce environmental impact nih.gov.

In the context of synthesizing substituted aromatic compounds, MCRs can be designed to align with green chemistry principles. For example, the use of taurine as a recyclable catalyst has been reported for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate nih.gov. Similarly, Zn(L-proline)₂ has been utilized as an efficient and reusable Lewis acid catalyst for the three-component synthesis of pyran-annulated heterocyclic compounds researchgate.net.

Furthermore, catalyst-free approaches for synthesizing nitroaromatic compounds are being explored. Biocatalytic systems, for instance, offer a highly versatile method for the hydrogenation of aromatic nitro compounds under mild conditions, using H₂ at atmospheric pressure without the need for a co-catalyst or cofactor chemrxiv.org. These methods often show high selectivity for the nitro group, leaving other functional groups like aldehydes, ketones, and alkenes intact chemrxiv.org.

While this compound is achiral, its structural analogs can be chiral and require stereoselective synthesis. Benzaldehyde derivatives are common starting materials for creating chiral molecules, particularly through enantioselective additions to the aldehyde group.

Biocatalysis offers powerful tools for such transformations. Thiamine diphosphate (ThDP)-dependent enzymes, such as benzaldehyde lyase (BAL), can catalyze C-C bond formation with excellent stereocontrol researchgate.net. BAL from Pseudomonas fluorescens has been used to synthesize (R)-benzoins and (R)-2-hydroxypropiophenone derivatives from aromatic aldehydes with high chemical yield and optical purity researchgate.netmetu.edu.tr.

Proline-based carboligases represent another class of enzymes capable of highly enantioselective aldol (B89426) additions of acetaldehyde to various benzaldehyde derivatives. This chemoenzymatic, one-pot strategy can produce important chiral 1,3-diols with high optical purity and good isolated yields nih.govacs.org. The success of these enzymatic reactions often depends on the electronic nature of the substituents on the benzaldehyde ring, with electron-withdrawing groups generally being well-accepted substrates nih.govacs.org.

The table below presents data on the asymmetric chemoenzymatic synthesis of aromatic 1,3-diols using the carboligase TAUT015, demonstrating the high enantioselectivity achievable.

| Benzaldehyde Substrate | Isolated Yield (%) | Enantiomeric Ratio (e.r.) |

| 2-chlorobenzaldehyde | 72 | >99:1 |

| 3-chlorobenzaldehyde | 51 | 98:2 |

| 4-chlorobenzaldehyde | 68 | >99:1 |

| 2-bromobenzaldehyde | 65 | >99:1 |

| 3-bromobenzaldehyde | 58 | 98:2 |

Data adapted from studies on the enantioselective aldol addition catalyzed by TAUT015, followed by chemical reduction nih.govacs.org. This table showcases the synthesis of chiral diols from substituted benzaldehydes.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Maximizing the yield and purity of the desired product is a critical goal in chemical synthesis. This is achieved through the systematic optimization of reaction conditions, including temperature, reactant concentrations, catalyst loading, and reaction time.

In the synthesis of nitroaromatic compounds, these parameters are particularly important. A study on the improvement of the nitration process in 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis demonstrated that by optimizing conditions, the reaction yield could be increased from 65.7% to 91% researchgate.net. The optimal conditions were found to be a reaction temperature of -5 °C, a specific mass ratio of fuming sulfuric acid to the substrate, and a reaction time of 3 hours researchgate.net.

Design of Experiments (DoE) is a powerful statistical approach for systematically optimizing reaction parameters. This method was used to optimize the continuous nitration of toluene using a solution of dinitrogen pentoxide in chloroform researchgate.net. The study investigated the effects of temperature, residence time in the reactor, and the molar ratio of reactants on the yield and isomer distribution researchgate.net. Such systematic approaches allow for the development of highly efficient and controlled synthetic processes.

The following table shows the effect of various parameters on the nitration of sodium 2-chlorotoluene-4-sulfonate, highlighting the importance of optimization.

| Parameter | Condition | Nitration Yield (%) |

| Temperature | 0 °C | 85 |

| Temperature | -5 °C | 91 |

| Temperature | -10 °C | 88 |

| Reaction Time | 2 hours | 87 |

| Reaction Time | 3 hours | 91 |

| Reaction Time | 4 hours | 90 |

Data derived from a study on optimizing nitration conditions, showing that a temperature of -5°C and a 3-hour reaction time provide the maximum yield researchgate.net.

Flow Chemistry Applications in the Synthesis of Substituted Nitrobenzaldehydes

The application of flow chemistry, particularly utilizing microreactors, has emerged as a powerful tool for the synthesis of substituted nitrobenzaldehydes, offering significant advantages over traditional batch processing. acs.orgeuropa.eu The enhanced safety, superior heat and mass transfer, and precise control over reaction parameters afforded by continuous flow systems make them particularly well-suited for nitration reactions, which are often highly exothermic and can pose safety risks. europa.eu

Flow chemistry enables the safe and efficient synthesis of various substituted nitrobenzaldehydes by providing a platform for rapid and controlled reactions. For instance, the nitration of 2-isopropoxybenzaldehyde to produce 2-isopropoxy-5-nitrobenzaldehyde has been successfully demonstrated in a continuous flow system. acs.org This process is a key step in the preparation of a ligand for the nitro-substituted Hoveyda–Grubbs metathesis catalyst. acs.org The use of flow chemistry circumvents problems associated with batch production, leading to a more selective and reproducible synthesis. acs.org

Microreactors, with their high surface-area-to-volume ratio, facilitate excellent heat exchange, which is crucial for managing the exothermicity of nitration reactions. acs.orgbeilstein-journals.org This allows for the use of higher reaction temperatures, which can significantly reduce reaction times. beilstein-journals.org In the nitration of benzaldehyde, the use of a microreactor system allowed for a reduction in reaction time to just two minutes by increasing the reaction temperature, a feat that would be hazardous in a batch reactor. beilstein-journals.org

The choice of micromixer is also a critical factor in the performance of two-phase reactions, such as the nitration of benzaldehyde. beilstein-journals.org By optimizing mixing, mass transfer limitations can be overcome, leading to improved reaction rates and yields. Furthermore, continuous flow setups allow for the safe handling of hazardous reagents, as only small quantities are present in the reactor at any given time. europa.eu This is a significant advantage when working with nitrating agents like fuming nitric acid.

Research has also explored the one-step synthesis of 2- and 3-nitrobenzaldehyde isomers from benzyl alcohol in a continuous flow microreactor. researchgate.net This process, which is inherently safer than batch methods, allows for operation at higher concentrations of nitric and sulfuric acids and at elevated temperatures, conditions that would be untenable in batch processing. researchgate.net This results in significantly higher yields of the desired isomers. researchgate.net

While a specific flow chemistry synthesis for this compound is not extensively detailed in the reviewed literature, the principles and methodologies applied to other substituted nitrobenzaldehydes are directly applicable. The synthesis of structurally similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde, has been reported, although these reports often focus on traditional batch methods. google.comgoogle.com However, the successful application of flow chemistry to a variety of other halogenated and substituted nitroaromatics strongly suggests its utility for the synthesis of this compound. dur.ac.ukvapourtec.com

The following table summarizes the key findings from various studies on the flow chemistry synthesis of substituted nitrobenzaldehydes, providing a basis for the potential application of this technology to the synthesis of this compound and its analogs.

| Substrate | Product | Nitrating Agent | Reactor Type | Key Findings |

| 2-Isopropoxybenzaldehyde | 2-Isopropoxy-5-nitrobenzaldehyde | Red Fuming HNO₃ | Continuous Flow | High selectivity and productivity. acs.org |

| Benzaldehyde | Nitrobenzaldehydes | HNO₃/H₂SO₄ | Microreactor | Reduced reaction time to 2 minutes at higher temperatures. beilstein-journals.org |

| Benzyl Alcohol | 2- and 3-Nitrobenzaldehyde | HNO₃/H₂SO₄ | Microreactor | Inherently safer process, allowing for higher acid concentrations and temperatures, leading to improved yields. researchgate.net |

| p-Nitrobenzaldehyde | (S)-52 | - | Solid-supported peptide aldol catalyst in flow | 99% isolated yield with a 6-minute residence time, compared to 6 hours in batch. beilstein-journals.org |

These examples underscore the potential of flow chemistry to provide a safer, more efficient, and scalable method for the synthesis of this compound and its structural analogs. The precise control over reaction conditions can lead to higher yields and purities, minimizing the formation of byproducts that are often problematic in batch nitrations.

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 5 Methyl 2 Nitrobenzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 4-chloro-5-methyl-2-nitrobenzaldehyde, readily undergoing nucleophilic addition. This process is fundamental to the formation of various derivatives, including Schiff bases and hemiaminals.

Kinetics and Thermodynamics of Schiff Base Formation

Thermodynamically, the equilibrium of Schiff base formation can be shifted toward the product by removing water as it is formed. The stability of the resulting Schiff base is influenced by the electronic properties of the substituents on both the aldehyde and the amine. In the case of Schiff bases derived from this compound, the electron-withdrawing nitro group can contribute to the stability of the conjugated imine system. Studies on related nitrobenzaldehydes have shown that the formation of the azomethine group (-HC=N-) is a key mechanistic feature. nih.gov

The formation of Schiff bases from aldehydes and primary amines involves an unstable intermediate called a carbinolamine. nih.gov The reaction mechanism is dependent on the addition of a nucleophile (amine) to the carbonyl group. nih.gov

Formation and Characterization of Hemiaminal Intermediates

Hemiaminals are key intermediates in the formation of Schiff bases. nih.gov Generally, hemiaminals derived from aldehydes and primary amines are highly unstable and exist only transiently. nih.gov However, the electronic properties of the reactants can lead to the formation of stable, isolable hemiaminals. nih.gov

The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for the stabilization of the hemiaminal intermediate. nih.gov Research on the reaction between 2-aminopyrimidine (B69317) and various nitrobenzaldehyde derivatives has demonstrated that stable hemiaminals can be obtained. nih.gov For instance, the reaction with 5-chloro-2-nitrobenzaldehyde (B146351) yields a stable crystalline hemiaminal. nih.gov This stability arises from the electron-withdrawing nature of both the nitro-substituted phenyl ring and the pyrimidine (B1678525) ring, which reduces the propensity for the elimination of water. nih.gov

The characterization of these stable hemiaminals can be achieved through various spectroscopic techniques, including NMR and mass spectrometry, as well as single-crystal X-ray diffraction. nih.gov These studies confirm the tetrahedral geometry of the carbon atom at the core of the hemiaminal structure. nih.gov The study of stable hemiaminals provides valuable insight into the reaction pathway of Schiff base formation. nih.gov

| Reactants | Product | Key Stabilizing Factors | Reference |

| 5-Chloro-2-nitrobenzaldehyde and 2-aminopyrimidine | (5-Chloro-2-nitrophenyl)(pyrimidin-2-ylamino)methanol | Electron-withdrawing nitro group and pyrimidine ring | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Phenyl Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Directing Effects of Chloro, Methyl, and Nitro Groups on Aromatic Reactivity

The three substituents on the phenyl ring—chloro, methyl, and nitro—exert distinct electronic effects that influence the rate and regioselectivity of further substitution reactions.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. It is a strong deactivating group, making the aromatic ring significantly less reactive towards electrophilic aromatic substitution than benzene. libretexts.org The nitro group is a meta-director for electrophilic substitution. libretexts.org Conversely, it strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it. libretexts.orgmasterorganicchemistry.com

Chloro Group (-Cl): The chloro group is also an electron-withdrawing group via induction but can donate electron density through resonance. Its inductive effect is stronger, making it a deactivating group for electrophilic aromatic substitution. libretexts.org However, due to its ability to stabilize the intermediate carbocation through resonance, it is an ortho-, para-director. libretexts.org

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. It is an activating group, making the ring more reactive towards electrophilic substitution, and is an ortho-, para-director. libretexts.org

In nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group activates the ring for attack by nucleophiles. libretexts.org The positions ortho and para to the nitro group are the most activated. In this compound, the chloro group at position 4 is para to the nitro group, making it a potential leaving group in a nucleophilic aromatic substitution reaction. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org

| Substituent | Electronic Effect | Effect on Electrophilic Aromatic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Aromatic Substitution |

| -NO₂ | Strong Electron-Withdrawing | Strongly Deactivating | Meta | Strongly Activating (ortho, para) |

| -Cl | Inductive Withdrawal, Resonance Donation | Deactivating | Ortho, Para | Activating (ortho, para to activating groups) |

| -CH₃ | Inductive Donation, Hyperconjugation | Activating | Ortho, Para | Deactivating |

Reduction and Oxidation Chemistry of Nitro and Aldehyde Moieties

The nitro and aldehyde functional groups in this compound can undergo selective reduction and oxidation reactions, providing pathways to a variety of other functionalized molecules.

The selective reduction of the nitro group to an amino group is a common transformation. This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metals in acidic media (e.g., Sn/HCl or Fe/HCl). The resulting amino compound, 2-amino-4-chloro-5-methylbenzaldehyde, is a valuable intermediate for the synthesis of heterocyclic compounds.

The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Conversely, the aldehyde group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent. learncbse.inbyjus.com Vigorous oxidation can lead to the formation of the corresponding benzoic acid derivative. learncbse.inbyjus.com

Elucidation of Reaction Pathways through Intermediate Isolation and Trapping Studies

The study of reaction mechanisms often relies on the detection, isolation, or trapping of transient intermediates. In the context of reactions involving this compound, such studies can provide direct evidence for proposed pathways.

As discussed in Section 3.1.2, the stabilization and isolation of hemiaminal intermediates in reactions with certain amines provide a clear picture of the initial step of Schiff base formation. nih.gov These stable intermediates can be fully characterized, confirming their structure and role in the reaction sequence.

In nucleophilic aromatic substitution reactions, the proposed Meisenheimer complex intermediate can sometimes be observed or even isolated under specific conditions. libretexts.org While often transient, the stability of these anionic adducts is enhanced by the presence of multiple electron-withdrawing groups. libretexts.org Trapping experiments can also be employed to indirectly prove the existence of an intermediate. For example, if a suspected intermediate is proposed to be in equilibrium with the reactants, adding a reagent that reacts specifically with the intermediate can "trap" it as a stable product, thus providing evidence for its formation.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Chloro 5 Methyl 2 Nitrobenzaldehyde and Derived Compounds

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-Chloro-5-methyl-2-nitrobenzaldehyde. Each technique provides unique information, and together they offer a complete picture of the compound's identity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will present as two singlets in the aromatic region (δ 7.0-8.5 ppm). The methyl protons will appear as a singlet further upfield, generally around δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, around δ 190 ppm. The aromatic carbons will show a series of signals between δ 120 and 150 ppm, with their exact shifts influenced by the attached substituents (chloro, methyl, and nitro groups). The methyl carbon will resonate at a much higher field, typically in the range of δ 15-25 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the connectivity within the molecule.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic Proton (CHO) | ~9.5-10.5 | - |

| Aromatic Protons (Ar-H) | ~7.0-8.5 | - |

| Methyl Protons (CH₃) | ~2.3-2.6 | - |

| Aldehydic Carbon (CHO) | - | ~190 |

| Aromatic Carbons (Ar-C) | - | ~120-150 |

| Methyl Carbon (CH₃) | - | ~15-25 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic fingerprint of the functional groups present.

For this compound, the IR and Raman spectra would be dominated by several key vibrational bands. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1690-1715 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be found in the 2850-3100 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | 1690-1715 |

| Aromatic C=C Stretch | 1450-1600 |

| NO₂ Asymmetric Stretch | 1520-1560 |

| NO₂ Symmetric Stretch | 1345-1385 |

| C-H Stretch (Aromatic and Methyl) | 2850-3100 |

| C-Cl Stretch | 600-800 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of organic molecules.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (CO). For this specific molecule, fragmentation could also involve the loss of the nitro group (-NO₂) or the chlorine atom (-Cl), leading to characteristic fragment ions that help to confirm the structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores and the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted nitrobenzene system. Nitroaromatic compounds typically exhibit two main absorption bands. researchgate.net A high-intensity band, often below 250 nm, is attributed to a π→π* transition involving the benzene (B151609) ring and the nitro group. A weaker band at a longer wavelength, usually between 300 and 400 nm, is assigned to an n→π* transition originating from the non-bonding electrons of the nitro and aldehyde groups. researchgate.net The presence of the chloro and methyl substituents will cause slight shifts in the absorption maxima compared to unsubstituted nitrobenzaldehyde.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise molecular structure can be obtained.

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring and the orientation of the aldehyde, nitro, chloro, and methyl substituents relative to the ring.

Characterization of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

The molecular structure of this compound, featuring electron-withdrawing nitro and chloro groups and an electron-donating methyl group on a π-system, facilitates a variety of intermolecular contacts. While specific crystallographic data for this exact compound is not publicly available, extensive studies on closely related chloro-nitro aromatic compounds provide a robust framework for understanding the interactions at play.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom is attracted to a nucleophilic site. researchgate.netacs.org In chloro-nitro aromatic compounds, the oxygen atoms of the nitro group are effective halogen bond acceptors. iucr.org Crystallographic studies of 1-chloro-2-nitrobenzene reveal short N-O···Cl halogen bonds with an intermolecular distance of 3.09 Å, linking the molecules into supramolecular tapes. iucr.org It is highly probable that similar C-Cl···O=N interactions are a key feature in the crystal structure of this compound, influencing molecular self-assembly. Computational studies have quantified these interaction energies at approximately -14 to -18 kJ/mol for related systems. nih.gov

π-Stacking: Aromatic rings in nitroarenes are electron-deficient, promoting strong π-stacking interactions with neighboring rings. nih.gov These interactions are crucial in the crystal packing of many nitroaromatic compounds, often leading to offset or slipped-stack arrangements. iucr.orgresearchgate.net The interaction energy can be substantial, reaching up to -14.6 kcal/mol in complexes between nitrobenzenes and aromatic amino acid side chains. nih.gov In the structure of 1-chloro-2-nitrobenzene, these π-stacking interactions occur between the supramolecular chains formed by halogen bonds, creating a layered architecture. iucr.org For this compound, π-stacking is expected to be a dominant organizational force, contributing to the formation of molecular columns or layers within the crystal.

The interplay of these three types of interactions—C-H···O hydrogen bonds, C-Cl···O halogen bonds, and π-stacking—creates a robust and highly directional supramolecular framework that defines the crystal structure.

Table 1: Representative Intermolecular Interaction Geometries in Related Compounds

| Interaction Type | Donor | Acceptor | Compound Example | Distance (Å) / Angle (°) | Reference |

|---|---|---|---|---|---|

| Halogen Bond | C-Cl | O=N | 1-Chloro-2-nitrobenzene | Cl···O = 3.095 (5) Å | iucr.org |

| Hydrogen Bond | C-H (aryl) | O=C | Dichlorobenzaldehydes | C···O ≈ 3.2-3.5 Å | nih.gov |

| π-π Stacking | Centroid | Centroid | 3-Nitrobenzaldehyde | Centroid-Centroid = 3.736 Å | researchgate.net |

Investigation of Crystal Packing Arrangements and Polymorphism

The specific arrangement of molecules in a crystal, or crystal packing, is a direct consequence of the intermolecular forces discussed above. For substituted benzaldehydes, common packing motifs include herringbone patterns, stacked layers, and complex three-dimensional networks stabilized by a combination of interactions. nih.govznaturforsch.com

In the six isomers of dichlorobenzaldehyde, a consistent feature is the formation of molecular stacks along a short crystallographic axis of approximately 3.8 Å. nih.gov While π-stacking is a major contributor to these columns, the most stabilizing interactions often involve C-H···O contacts between adjacent stacks, highlighting the cooperative nature of these forces. nih.gov Given the structural similarities, this compound and its derivatives are likely to adopt comparable stacked arrangements, further stabilized by the aforementioned halogen bonds.

Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different interaction motifs. The energetic landscape for crystallization can be complex, with several minima of similar energy, leading to different crystal forms under varying crystallization conditions (e.g., solvent, temperature, pressure). For instance, the crystal structure of 4-nitrobenzaldehyde has been shown to contain two different molecular geometries within the unit cell, indicating a conformational flexibility that could potentially lead to polymorphism under different conditions. researchgate.net Although no specific polymorphs of this compound have been reported, the conformational flexibility of the aldehyde and nitro groups, combined with the variety of possible intermolecular synthons, suggests that polymorphism is a distinct possibility for this compound and its derivatives. The investigation of polymorphism is critical as different polymorphs can exhibit significantly different physical properties, including melting point, solubility, and stability.

Table 2: Crystallographic Data for Related Benzaldehyde Derivatives

| Compound | Formula | Crystal System | Space Group | Key Packing Feature | Reference |

|---|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | Monoclinic | P2₁/n | Layered structure from halogen bonds and π-stacking | iucr.org |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Monoclinic | P2₁ | Aromatic π–π stacking interactions | researchgate.net |

| 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | Orthorhombic | Pca2₁ | Planar networks via C-H···O bonds and π–π stacking | researchgate.net |

Computational Chemistry and Theoretical Studies on 4 Chloro 5 Methyl 2 Nitrobenzaldehyde Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling accurate prediction of molecular properties from first principles. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses, often paired with basis sets like 6-311++G(d,p) to ensure high accuracy. niscpr.res.in

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Starting from an initial guess, the calculation algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy. conicet.gov.arjespublication.com For 4-Chloro-5-methyl-2-nitrobenzaldehyde, this process would yield a detailed picture of the molecule's conformation, including the orientation of the aldehyde and nitro groups relative to the benzene (B151609) ring. Calculations on similar substituted benzaldehydes have shown that the optimized geometry provides a reliable foundation for all subsequent property calculations. nih.gov

The electronic structure defines the distribution of electrons within the molecule. Key parameters derived from this analysis include bond lengths and angles, which can be compared with experimental X-ray diffraction data to validate the computational model. conicet.gov.arnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation, based on values for similar molecules.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C=O | 1.21 | O-C-H (aldehyde) | 120.5 |

| C-Cl | 1.74 | C-C-Cl | 119.8 |

| C-N (nitro) | 1.48 | C-C-N | 118.5 |

| N-O (nitro) | 1.23 | O-N-O | 124.0 |

| C-C (ring avg.) | 1.39 | C-C-C (ring avg.) | 120.0 |

| C-CH₃ | 1.51 | C-C-CH₃ | 121.0 |

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). ijtsrd.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. niscpr.res.in These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data recorded in the solid phase. niscpr.res.in

Key vibrational modes for this compound would include the C=O stretching of the aldehyde group, the asymmetric and symmetric stretching of the NO₂ group, the C-Cl stretching, and various vibrations of the aromatic ring. niscpr.res.in Comparing the scaled theoretical wavenumbers with experimental spectra helps in making definitive assignments for each vibrational band. niscpr.res.inijtsrd.com

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Illustrative Data) Theoretical values are typically calculated at the B3LYP/6-311++G(d,p) level. Experimental data provides validation.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretching (aldehyde) | 1705 | 1690 - 1710 niscpr.res.in |

| NO₂ Asymmetric Stretching | 1525 | 1520 - 1540 niscpr.res.in |

| NO₂ Symmetric Stretching | 1345 | 1315 - 1355 niscpr.res.in |

| C-Cl Stretching | 750 | 700 - 800 |

| C-H Stretching (aldehyde) | 2860 | 2850 - 2920 niscpr.res.in |

| Ring Breathing Mode | 1020 | 1010 - 1040 niscpr.res.in |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

Table 3: Calculated Frontier Molecular Orbital Properties (Illustrative Data) Values are typically calculated in electron volts (eV).

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.20 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 3.65 researchgate.net |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.825 |

| Chemical Softness (σ) | 1 / η | 0.548 |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). The electrophilicity index measures a molecule's ability to accept electrons, with higher values indicating a stronger electrophile. researchgate.net

A Molecular Electrostatic Potential (MESP) surface visually maps the charge distribution on a molecule. researchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP map would show negative potential (red/yellow) around the oxygen atoms of the nitro and aldehyde groups, indicating sites prone to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the aldehyde proton, indicating sites susceptible to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature. nih.govnih.gov

For this compound, MD simulations could be used to:

Explore the rotational freedom of the aldehyde and nitro groups to identify the most stable and frequently occurring conformations in solution. nih.gov

Study intermolecular interactions, such as π–π stacking or hydrogen bonding, in a condensed phase or with a solvent. nih.gov

Analyze the stability of the molecule's structure over time by monitoring parameters like the Root Mean Square Deviation (RMSD). nih.govresearchgate.net

These simulations are particularly valuable for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas-phase conditions of a standard DFT calculation. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to create mathematical models that correlate a molecule's structural features with its physical, chemical, or biological properties. The "structure" is represented by calculated molecular descriptors (e.g., steric, electronic, topological), and the "property" is an experimentally measured value.

Although specific QSPR models for this compound are not prominent in the literature, this methodology could be applied to predict its various properties. By building a model based on a dataset of similar nitroaromatic compounds, one could estimate properties such as:

Solubility in different solvents.

Boiling point or melting point.

Reactivity in specific chemical reactions.

The accuracy of a QSPR model depends on the quality and diversity of the training data and the relevance of the chosen molecular descriptors.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights into reaction mechanisms and the ephemeral transition states that govern the transformation of reactants to products. For complex organic molecules like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding reactivity, predicting reaction pathways, and characterizing the energetics of these processes.

While direct computational studies specifically detailing the reaction mechanisms and transition states of this compound are not extensively available in the public domain, we can infer the types of computational analyses that would be relevant based on studies of similar nitrobenzaldehyde derivatives.

Research on related compounds, such as the reaction between indole (B1671886) derivatives and 4-nitrobenzaldehyde, has utilized DFT calculations to support experimental findings. researchgate.net In such studies, computational methods are used to calculate the energies of reactants, intermediates, transition states, and products. For instance, a study on the solid-state Friedel–Crafts hydroxyalkylation reaction showed that the formation of the initial intermediate was energetically favored by 24.7 kJ mol⁻¹, and the final product was 54.8 kJ mol⁻¹ lower in energy than the reactants, providing quantitative support for the proposed reaction mechanism. researchgate.net

A hypothetical computational study on a reaction involving this compound, for example, a nucleophilic addition to the aldehyde group, would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), the transition state, and the product are optimized to find the lowest energy conformation for each species.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, with all real frequencies) or a first-order saddle point (for the transition state, with exactly one imaginary frequency).

These calculations provide a detailed potential energy surface for the reaction, elucidating the most likely pathway and the kinetic feasibility of the transformation.

Table 1: Hypothetical Computational Data for a Nucleophilic Addition to this compound

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | -1234.56789 | 0.0 | 0 |

| Transition State | -1234.54321 | 15.5 | 1 |

| Product | -1234.59876 | -19.4 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a computational study.

Further computational analyses could involve exploring the influence of the chloro, methyl, and nitro substituents on the reactivity of the benzaldehyde. For example, the electron-withdrawing nature of the nitro and chloro groups is expected to increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Computational models can quantify these electronic effects through population analysis methods like Natural Bond Orbital (NBO) analysis.

While specific research on the computational elucidation of reaction mechanisms for this compound is sparse, the established methodologies of computational chemistry provide a robust framework for future investigations into the reactivity of this compound.

Applications in Advanced Organic Synthesis and Materials Science of 4 Chloro 5 Methyl 2 Nitrobenzaldehyde and Its Derivatives

Precursors for Complex Heterocyclic Architectures

The reactivity of 4-chloro-5-methyl-2-nitrobenzaldehyde allows for its use in the construction of diverse heterocyclic systems, which are pivotal scaffolds in medicinal chemistry and materials science.

The aldehyde functional group in this compound is a key feature for its role as a precursor in the synthesis of various nitrogen-containing heterocycles.

Pyrazoles: Pyrazole derivatives, known for their wide range of biological activities, can be synthesized using precursors derived from related nitrobenzaldehydes. For instance, the Vilsmeier-Haack reaction of pyrazolone derivatives can yield chloroformylated products like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is analogous in structure and reactivity to this compound mdpi.com. Such aldehydes are crucial intermediates in multicomponent reactions to form complex heterocyclic systems mdpi.com.

Pyridines: The synthesis of pyridine derivatives can be achieved through various methods, including the Hantzsch reaction of aldehydes with β-ketoesters and ammonia mdpi.com. While not directly using this compound, related nitrobenzaldehydes are well-documented starting materials in such reactions, indicating the potential for this compound to be used in similar synthetic strategies mdpi.com.

Pyrimidoquinolines: These tricyclic structures are often assembled through multicomponent reactions. For example, reactions involving aminopyrimidinones, dimedone, and various aromatic aldehydes lead to the formation of pyrimido[4,5-b]quinoline derivatives nih.gov. The aldehyde component is crucial, and the substitution pattern on the aromatic ring of the aldehyde influences the properties of the final product.

Indoles: The synthesis of indole (B1671886) rings can be achieved through various strategies, including the reductive cyclization of nitrobenzene derivatives nih.gov. For example, o-nitrotoluenes can be converted to indoles via the Leimgruber-Batcho procedure, which involves condensation with a formamide acetal followed by reduction researchgate.net. This compound, with its nitro group ortho to a potential methyl group equivalent (after manipulation of the aldehyde), fits the structural motif for such cyclizations. Furthermore, catalytic olefination of 2-nitrobenzaldehydes can lead to trifluoromethylated ortho-nitrostyrenes, which are precursors to 2-CF3-indoles nih.gov.

Benzothiazepines: These seven-membered heterocyclic compounds are commonly synthesized through the condensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds chemrevlett.com. Chalcones, which can be derived from aldehydes like this compound, serve as the α,β-unsaturated carbonyl component in these reactions to form 1,5-benzothiazepine derivatives chemrevlett.comorientjchem.org.

The following table summarizes the types of nitrogen-containing heterocycles that can be synthesized from precursors related to this compound.

| Heterocycle | General Synthetic Approach | Role of Aldehyde Precursor |

| Pyrazoles | Multicomponent reactions | Key intermediate for forming the pyrazole ring system |

| Pyridines | Hantzsch reaction | Condensation with β-ketoesters and ammonia |

| Pyrimidoquinolines | Multicomponent reactions | Provides the aryl substituent on the quinoline core |

| Indoles | Reductive cyclization of nitroaromatics | Serves as a precursor to the indole scaffold |

| Benzothiazepines | Condensation with 2-aminothiophenols | Forms the chalcone intermediate required for cyclization |

The aldehyde group of this compound readily participates in condensation reactions to form styryl and chalcone frameworks, which are important intermediates in organic synthesis and possess their own biological and material properties.

Styryl Frameworks: Condensation of 2-chloro-5-nitrobenzaldehyde with 2-methyl-1-propenylbenzimidazole results in the formation of (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole . This demonstrates the utility of substituted nitrobenzaldehydes in creating styryl derivatives with extended conjugation.

Chalcone Frameworks: Chalcones are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. These α,β-unsaturated ketones are precursors for various heterocyclic compounds, including benzothiazepines orientjchem.org. The substituents on the aromatic aldehyde influence the reactivity and properties of the resulting chalcone.

Contributions to Specialty Organic Materials Development

The structural features of this compound and its derivatives make them valuable components in the development of specialty organic materials, including dyes, pigments, and advanced polymers.

The presence of nitro and chloro substituents on the benzaldehyde ring system allows for the tuning of electronic properties, making its derivatives suitable for applications as dyes and pigments. The nitro group, being a strong electron-withdrawing group, can act as a chromophore and influence the color of the resulting molecule.

For example, derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which shares structural similarities, have been incorporated into photochromic compounds mdpi.com. These materials exhibit reversible color changes upon exposure to light, a property that is highly dependent on the electronic nature of the substituents mdpi.com.

The development of advanced polymers with specific functionalities and properties is a rapidly growing field nih.gov. Monomers with tailored structures are essential for creating polymers with desired mechanical, thermal, and electronic properties. While direct polymerization of this compound is not commonly reported, its derivatives can be functionalized to act as monomers. For instance, the aldehyde or nitro group can be chemically modified to introduce polymerizable functionalities, allowing for its incorporation into polymer chains and imparting specific properties to the final material.

Intermediates in the Synthesis of Agrochemicals

Substituted benzaldehydes are important intermediates in the synthesis of agrochemicals. For example, 2-cyano-4-chloro-5-(4-methylphenyl)imidazole is a key intermediate in the synthesis of the fungicide Cyazofamid patsnap.com. The synthesis of such imidazole derivatives often involves multistep processes where a substituted benzaldehyde could serve as a precursor to introduce the required aryl moiety. The specific substitution pattern of this compound, after appropriate functional group transformations, could be utilized in the synthesis of novel agrochemical candidates.

Lack of Specific Research Data on this compound in Novel Reactions and Catalyst Development

Substituted benzaldehydes, in general, are known to participate in a variety of condensation reactions and are precursors to a wide range of heterocyclic compounds. For instance, related molecules such as 2-Chloro-5-nitrobenzaldehyde are known to undergo condensation reactions with compounds like 2-methyl-1-propenylbenzimidazole. However, the specific influence of the combined 4-chloro, 5-methyl, and 2-nitro substituents on the reactivity of the aldehyde functional group and its potential to drive novel transformations or serve as a ligand precursor for new catalysts has not been extensively documented.

Consequently, the creation of detailed research findings and data tables as requested for an article on the "," specifically concerning the "Facilitation of Novel Organic Reactions and Catalyst Development," cannot be fulfilled at this time due to the lack of primary research data. Further experimental investigation is required to elucidate the potential of this specific compound in these advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.